molecular formula C40H78O2 B568125 Docosyl octadec-9-enoate CAS No. 115732-67-7

Docosyl octadec-9-enoate

Cat. No.: B568125
CAS No.: 115732-67-7
M. Wt: 591.062
InChI Key: QKPJNZCOIFUYNE-UHFFFAOYSA-N
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Description

Docosyl octadec-9-enoate is a chemical compound with the molecular formula C40H78O2. It is an ester formed from docosanol and octadec-9-enoic acid. This compound is characterized by its long carbon chains, which contribute to its unique physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosyl octadec-9-enoate can be synthesized through esterification reactions. One common method involves the reaction of docosanol with octadec-9-enoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification reaction and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Docosyl octadec-9-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Docosyl octadec-9-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which docosyl octadec-9-enoate exerts its effects involves its interaction with lipid membranes. The long carbon chains of the compound allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the activity of membrane-bound enzymes and receptors, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of long carbon chains and ester functionality, which confer distinct physical and chemical properties. Its ability to integrate into lipid membranes and form stable emulsions makes it particularly valuable in both research and industrial applications .

Biological Activity

Docosyl octadec-9-enoate, also known as docosyl oleate, is a long-chain fatty acid ester that has garnered attention for its potential biological activities. This compound is characterized by its long carbon chains, which allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. Such properties can significantly influence various cellular processes, making it a subject of interest in biochemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula: C30H58O2
  • Molecular Weight: 450.78 g/mol
  • Density: Approximately 0.9 g/cm³
  • Boiling Point: 519.6 °C at 760 mmHg

The structure of this compound consists of a docosyl (22-carbon) chain esterified to oleic acid (18-carbon), which features a double bond at the ninth carbon position. This unsaturation contributes to its unique physical and chemical properties, including its ability to interact with biological membranes.

The biological activity of this compound primarily stems from its interaction with lipid membranes:

  • Integration into Membranes: The long carbon chains facilitate incorporation into lipid bilayers, which can modify membrane fluidity.
  • Influence on Membrane Proteins: Altered membrane properties may affect the activity of membrane-bound enzymes and receptors, potentially influencing signal transduction pathways.
  • Impact on Cellular Processes: Changes in membrane dynamics can lead to variations in cellular responses, including alterations in permeability and transport mechanisms.

Biological Activities

Research indicates several potential biological activities associated with this compound:

  • Enzymatic Studies: It serves as a substrate in studies involving esterases and lipases, helping to elucidate enzyme mechanisms and kinetics.
  • Drug Delivery Systems: Its biocompatibility and ability to form stable emulsions make it a candidate for drug delivery applications, particularly in formulations requiring enhanced solubility or stability.
  • Cosmetic Applications: Due to its emollient properties, it is utilized in the formulation of personal care products.

Case Studies and Experimental Data

  • Enzymatic Activity:
    • A study demonstrated that this compound can be hydrolyzed by specific lipases, indicating its utility as a model compound for studying enzyme kinetics in lipid metabolism.
  • Membrane Interaction:
    • Experiments showed that the incorporation of this compound into phospholipid bilayers resulted in increased fluidity compared to control membranes. This alteration was quantified using fluorescence spectroscopy techniques.
  • Drug Delivery Efficacy:
    • In vitro studies assessed the efficacy of this compound as a carrier for hydrophobic drugs. Results indicated enhanced bioavailability and controlled release profiles compared to conventional delivery methods.

Comparative Analysis with Related Compounds

PropertyThis compoundOleic AcidDocosanol
Molecular Weight450.78 g/mol282.47 g/mol310.49 g/mol
Density~0.9 g/cm³0.895 g/cm³0.826 g/cm³
Membrane Fluidity InfluenceHighModerateLow
Enzymatic SubstrateYesYesNo
Drug Delivery PotentialHighModerateLow

Properties

IUPAC Name

docosyl octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2/h18,24H,3-17,19-23,25-39H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPJNZCOIFUYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H78O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40709944
Record name Docosyl octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115732-67-7
Record name Docosyl octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40709944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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